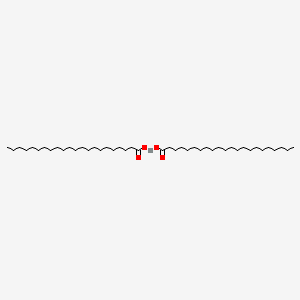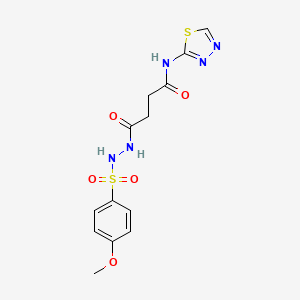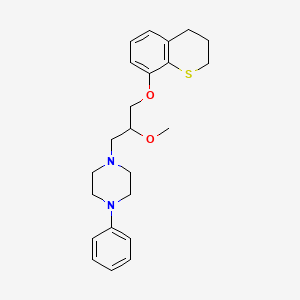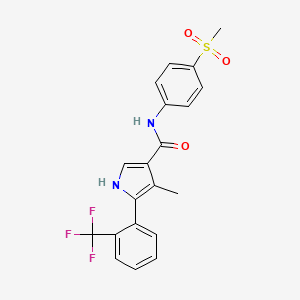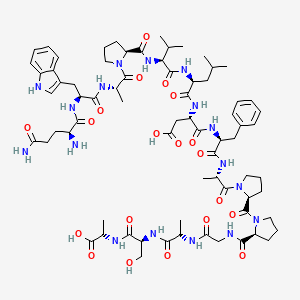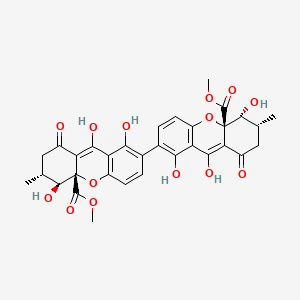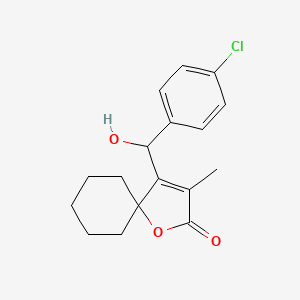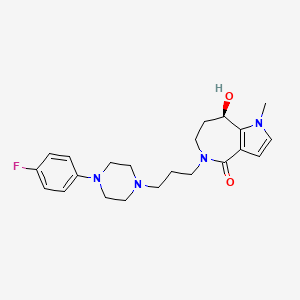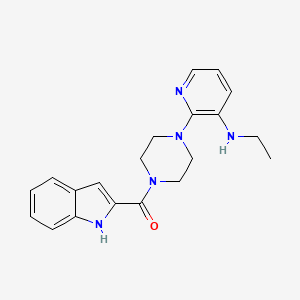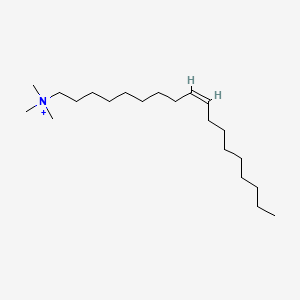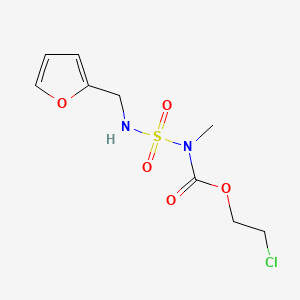
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with the molecular formula C8H11ClN2O5S. This compound is characterized by the presence of a carbamic acid ester group, a furan ring, and a sulfonamide group. It is used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester involves multiple steps. One common synthetic route includes the reaction of 2-chloroethanol with carbamic acid derivatives in the presence of a base. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 2-chloroethyl ester can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The sulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition or activation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other carbamic acid esters and sulfonamide derivatives. Compared to these compounds, carbamic acid, (((2-furanylmethyl)amino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to the presence of the furan ring, which can enhance its binding affinity and specificity for certain targets. Other similar compounds include:
- Carbamic acid, 2-chloroethyl ester
- Sulfanilamide derivatives
- Furan-based esters
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
116943-74-9 |
|---|---|
Molekularformel |
C9H13ClN2O5S |
Molekulargewicht |
296.73 g/mol |
IUPAC-Name |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H13ClN2O5S/c1-12(9(13)17-6-4-10)18(14,15)11-7-8-3-2-5-16-8/h2-3,5,11H,4,6-7H2,1H3 |
InChI-Schlüssel |
ZWDACWZKVUYCRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)OCCCl)S(=O)(=O)NCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


